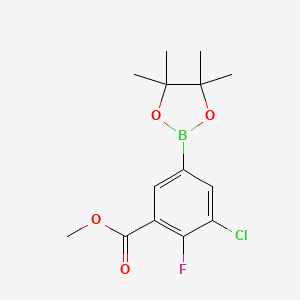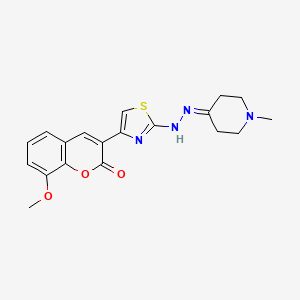
8-methoxy-3-(2-(2-(1-methylpiperidin-4-ylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-methoxy-3-(2-(2-(1-methylpiperidin-4-ylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality 8-methoxy-3-(2-(2-(1-methylpiperidin-4-ylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methoxy-3-(2-(2-(1-methylpiperidin-4-ylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Research has explored facile synthesis methods for coumarin derivatives, including those related to the compound . A notable study by Rao and Reddy (2009) presented a one-step synthesis of new types of 8-thiazolyl and 8-thiadiazinyl coumarins, demonstrating innovative approaches to creating such compounds through condensation and reaction processes involving thiosemicarbazide and various aromatic aldehydes without any solvent. This synthesis method highlights the versatility and potential for creating a wide range of derivatives for further exploration in scientific research (Rao & Reddy, 2009).
Biological Activities
Several studies have focused on the biological evaluation of coumarin and its derivatives. For instance, Shah et al. (2016) synthesized novel derivatives of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide, assessing their potential antimicrobial, antifungal, and antimalarial activities. The structural confirmation of these compounds was achieved through NMR, FT-IR, and Mass spectral/LCMS analysis, highlighting the scientific interest in leveraging these compounds for therapeutic purposes (Shah et al., 2016).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of coumarin derivatives have been a significant area of research. Zghab et al. (2017) discussed the synthesis and pharmacological evaluation of new series of chromene derivatives, including their antibacterial and anticoagulant activities. This study underscores the potential of such compounds in developing new therapeutic agents with specific biological activities (Zghab et al., 2017).
Advanced Applications
The compound's utility is not limited to biological activities. Uchiyama et al. (2006) explored the unusual fluorescence properties of a related fluorophore, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which exhibits significant fluorescence in protic solvents. This property suggests potential applications in developing fluorescent "off-on" sensors, indicating the compound's versatility beyond therapeutic uses (Uchiyama et al., 2006).
properties
IUPAC Name |
8-methoxy-3-[2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-23-8-6-13(7-9-23)21-22-19-20-15(11-27-19)14-10-12-4-3-5-16(25-2)17(12)26-18(14)24/h3-5,10-11H,6-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHCMXYNHAOHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[5-(4-chlorophenyl)-2-furyl]methyl}acetamide](/img/structure/B2657901.png)
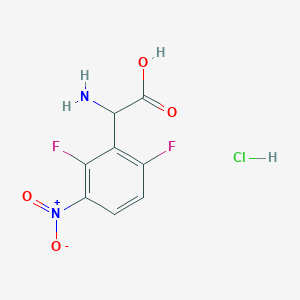
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2657907.png)
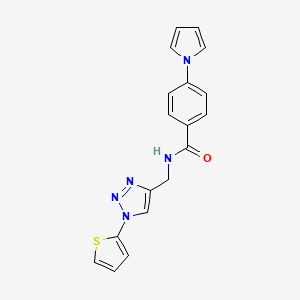
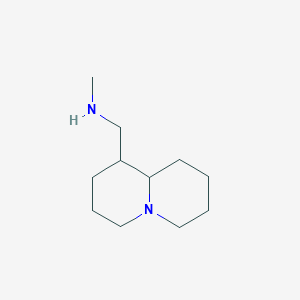
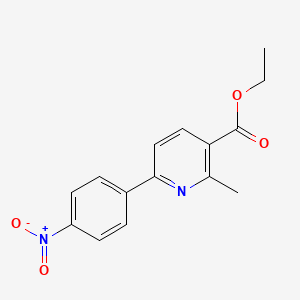

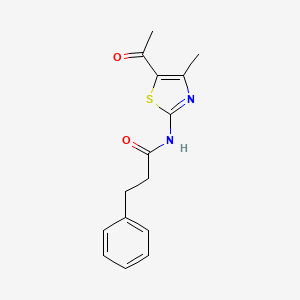
![N-Ethyl-4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2657917.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2657919.png)
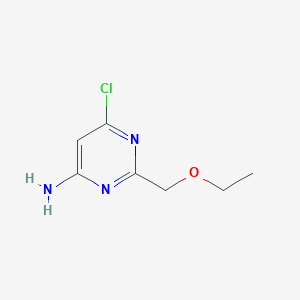
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2657921.png)
![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2657922.png)
